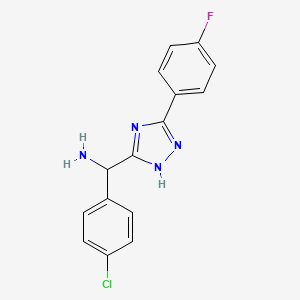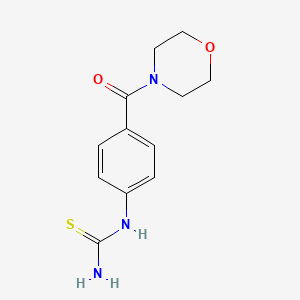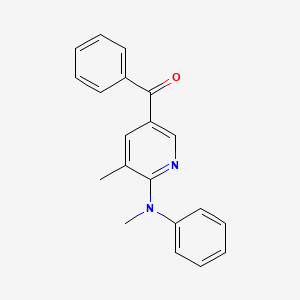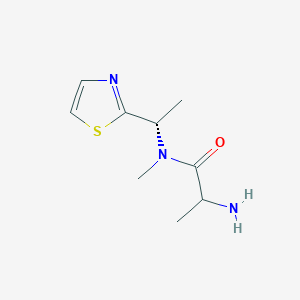
(4-Chlorophenyl)(5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Clorofenil)(5-(4-fluorofenil)-1H-1,2,4-triazol-3-il)metanamina es un compuesto orgánico sintético que pertenece a la clase de los derivados de triazol. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de productos farmacéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4-Clorofenil)(5-(4-fluorofenil)-1H-1,2,4-triazol-3-il)metanamina normalmente implica los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclización que involucra hidrazina y un compuesto de nitrilo adecuado en condiciones ácidas o básicas.
Reacciones de sustitución:
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, temperaturas de reacción controladas y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que puede conducir a la formación de óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su amina correspondiente u otras formas reducidas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio, trióxido de cromo y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Reactivos como halógenos, agentes de nitración o agentes de sulfonación se pueden utilizar en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de otras moléculas orgánicas complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de nuevos productos farmacéuticos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Industria: Puede utilizarse en la producción de productos químicos especiales o como producto químico de investigación en diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de (4-Clorofenil)(5-(4-fluorofenil)-1H-1,2,4-triazol-3-il)metanamina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Se sabe que el anillo de triazol interactúa con varios objetivos biológicos, potencialmente inhibiendo la actividad enzimática o modulando la función del receptor. La presencia de los grupos 4-clorofenilo y 4-fluorofenilo puede mejorar la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- (4-Clorofenil)(5-fenil-1H-1,2,4-triazol-3-il)metanamina
- (4-Fluorofenil)(5-fenil-1H-1,2,4-triazol-3-il)metanamina
- (4-Clorofenil)(5-(4-metilfenil)-1H-1,2,4-triazol-3-il)metanamina
Singularidad
(4-Clorofenil)(5-(4-fluorofenil)-1H-1,2,4-triazol-3-il)metanamina es único debido a la presencia de ambos grupos 4-clorofenilo y 4-fluorofenilo, lo que puede conferir actividades biológicas y propiedades químicas distintas en comparación con compuestos similares. Estos sustituyentes pueden influir en la solubilidad, estabilidad e interacción del compuesto con los objetivos biológicos.
Propiedades
Fórmula molecular |
C15H12ClFN4 |
|---|---|
Peso molecular |
302.73 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C15H12ClFN4/c16-11-5-1-9(2-6-11)13(18)15-19-14(20-21-15)10-3-7-12(17)8-4-10/h1-8,13H,18H2,(H,19,20,21) |
Clave InChI |
DBGMEVUYWDGVPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796059.png)



![3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796074.png)








